

Identifying Novel E3 Ligases for Targeted Protein Degradation: A Technical Guide

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Compound of Interest

Compound Name: Akt3 degrader 1

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Introduction

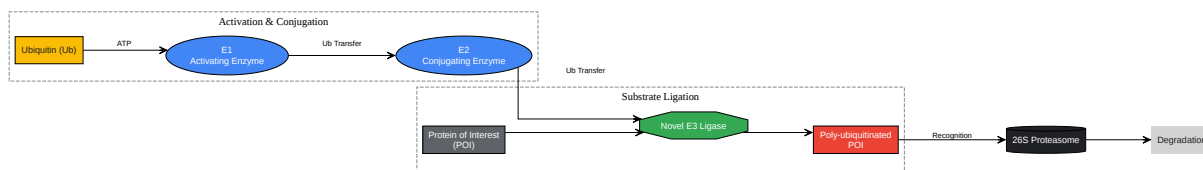
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues function by hijacking the cell's natural disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. At the heart of this system are E3 ubiquitin ligases, a diverse family of over 600 enzymes responsible for substrate recognition.^[1]

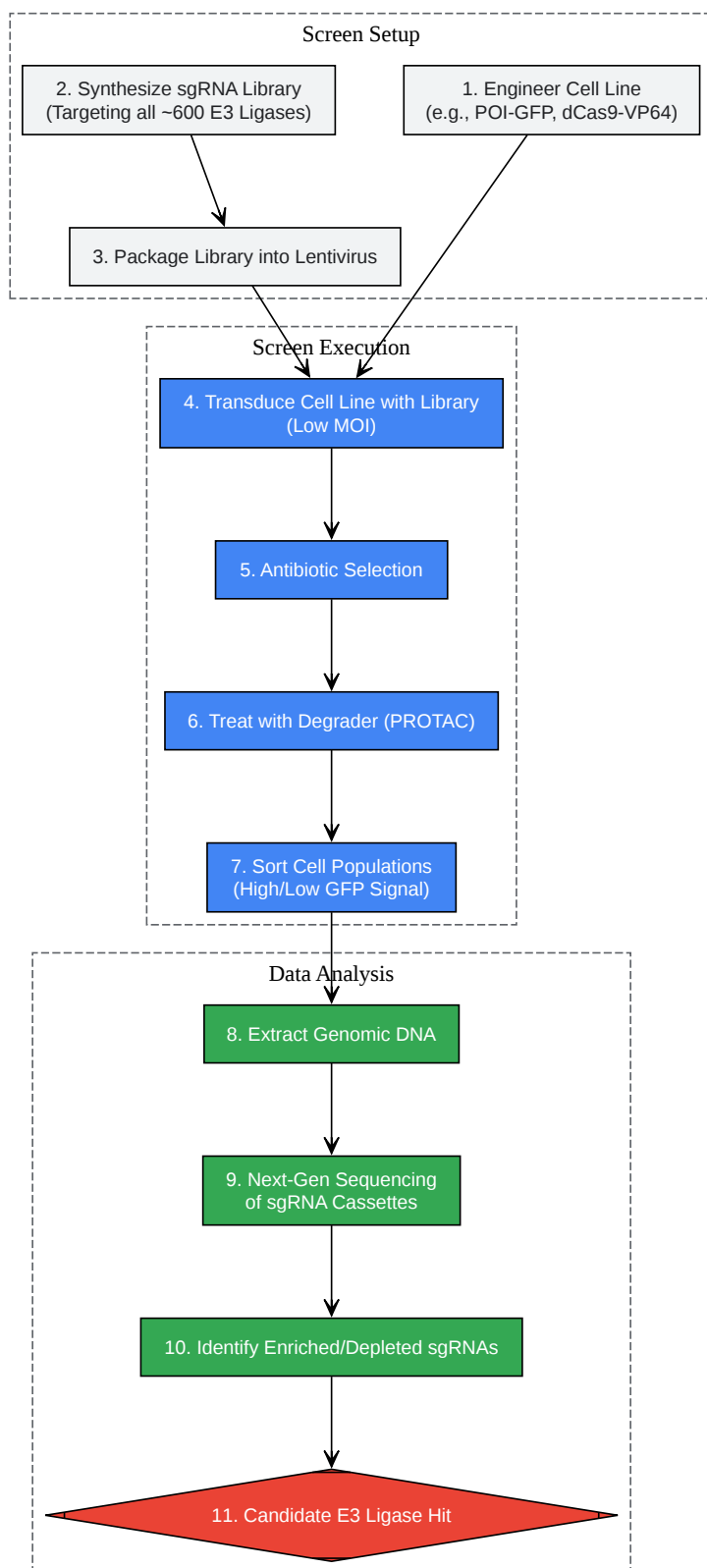
However, the vast majority of TPD strategies have relied on a very small subset of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). This limitation restricts the scope of degradable targets and can lead to challenges such as cell-type specific efficacy and acquired resistance.^[2] Expanding the toolkit of available E3 ligases is therefore a critical objective in the field. Discovering and validating novel E3 ligases will unlock new therapeutic opportunities, enabling greater tissue specificity and expanding the degradable proteome.

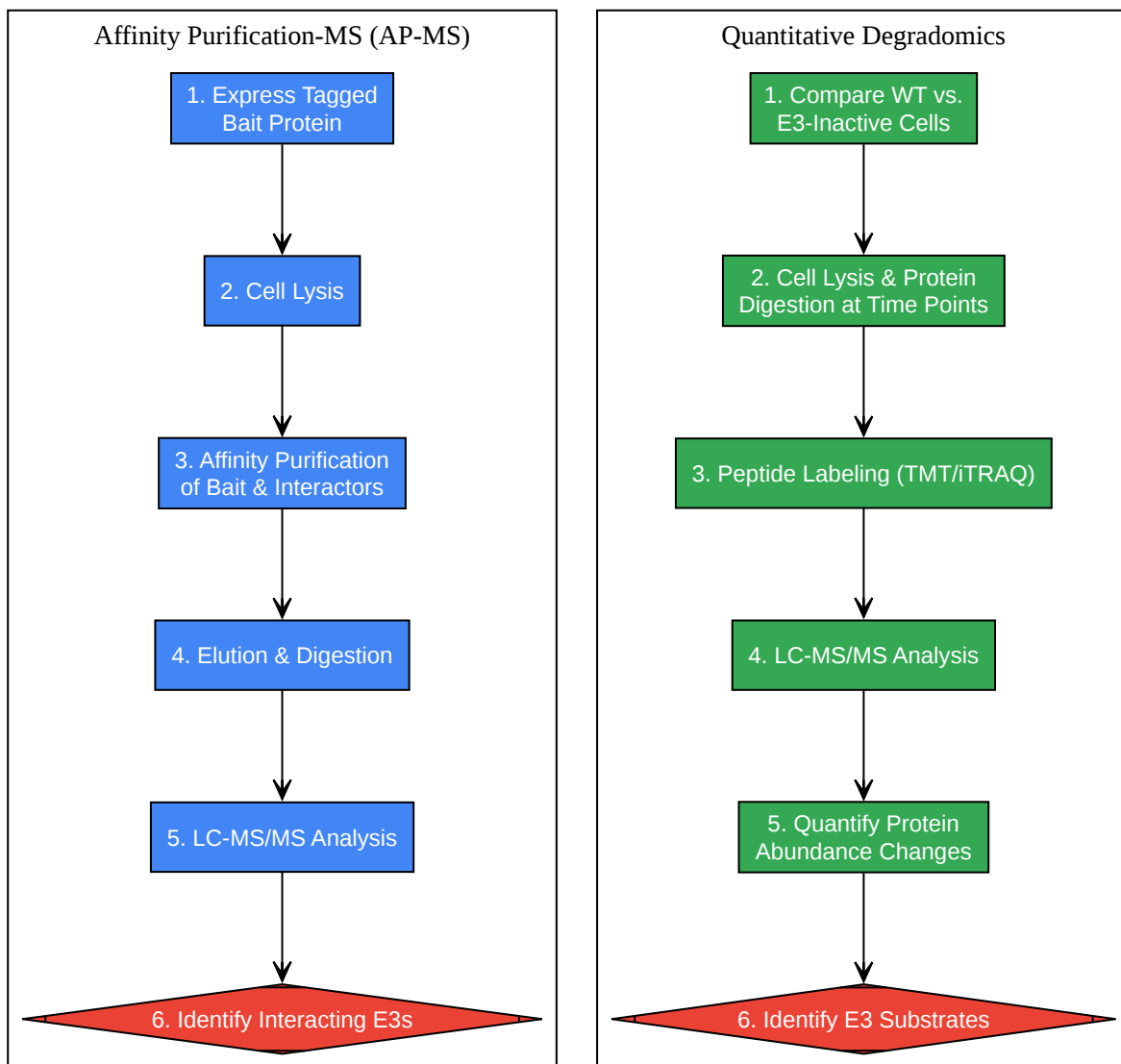
This technical guide provides an in-depth overview of the core strategies for identifying and validating novel E3 ligases for TPD. It includes detailed experimental protocols, data interpretation guidelines, and workflow visualizations to equip researchers with the knowledge to navigate this complex and rapidly evolving field.

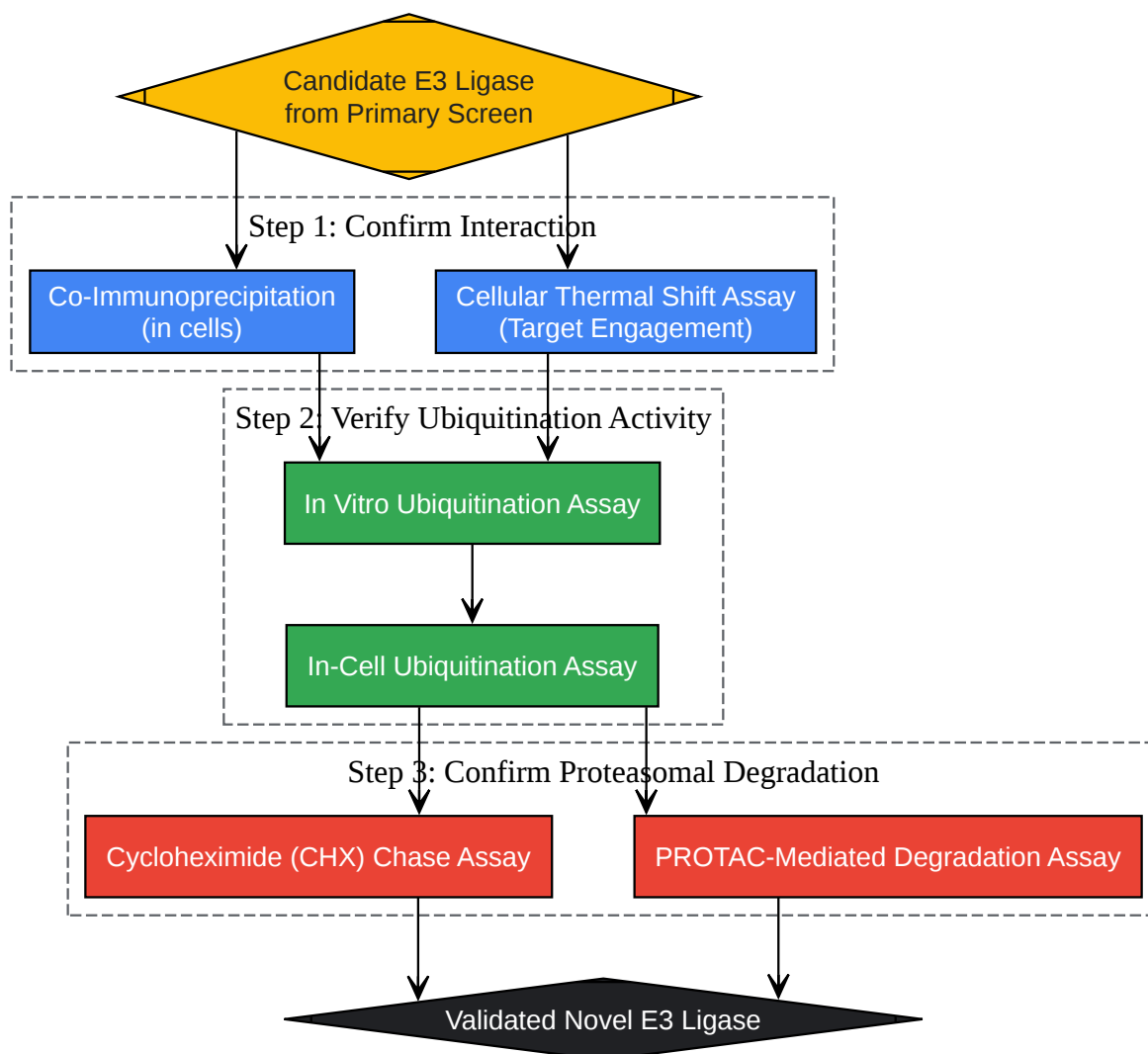
Core Concepts: The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated cascade responsible for protein homeostasis. It involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a substrate-specific E3 ubiquitin ligase. The E3 ligase is the crucial component that recognizes the target protein (substrate) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate. This polyubiquitination marks the substrate for recognition and degradation by the 26S proteasome.









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References

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- 2. Technology -Compounds and methods of identifying novel E3 ligases for targeted protein degradation [nulive.technologypublisher.com]
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